5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted with a 5-amino group, 3-bromo atom, 4-methyl group, and a 1-(2-fluoroethyl) chain.
Properties
Molecular Formula |
C8H10BrFN2O |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3 |
InChI Key |
QMQILFHIQMKGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CCF)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of a fluoroethylating agent under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogs:
Physicochemical and Reactivity Comparisons
- Halogen Effects: The target’s 3-bromo substituent contrasts with analogs like 5-Bromo-1-methylpyridin-2(1H)-one (Br at position 5), altering electronic distribution. Bromine at position 3 may enhance electrophilic reactivity for substitution reactions .
- Amino Group Impact: The 5-amino group in the target serves as a hydrogen bond donor, absent in non-amino analogs like 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. This feature could enhance binding to biological targets (e.g., kinases) .
- Fluorination Patterns: The 2-fluoroethyl chain offers metabolic stability compared to non-fluorinated alkyl groups, as seen in 5-Bromo-1-ethylpyridin-2(1H)-one, where the ethyl group is prone to oxidative metabolism .
Biological Activity
5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
The chemical formula of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is with a molecular weight of 249.08 g/mol. The compound features a bromine atom and a fluoroethyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrFN2O |
| Molecular Weight | 249.08 g/mol |
| IUPAC Name | 5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one |
| InChI | InChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3 |
The biological activity of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways:
- Enzyme Interaction : It can inhibit or activate specific enzymes involved in metabolic processes.
- Signal Transduction : The compound may influence signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have explored the anticancer potential of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one through various assays:
-
In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was evaluated in the National Cancer Institute (NCI) 60 cell-line assay, where it demonstrated a mean growth inhibition (GI50) value indicative of its potency against tumor cells.
- Table 1: Anticancer Activity Against Selected Cell Lines
These results highlight the compound's potential as an anticancer agent.Cell Line GI50 (µM) TGI (µM) HOP-62 (Lung Cancer) 17.47 50 SF-539 (CNS Cancer) 49.97 100 MDA-MB-435 (Melanoma) 22.59 75 OVCAR-8 (Ovarian) 27.71 80 DU-145 (Prostate) 44.35 90
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes related to cancer progression and metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Case Studies
Recent research has focused on the synthesis and biological evaluation of this compound:
- Study on Synthesis and Antitumor Activity : A study synthesized the compound and evaluated its antitumor activity using various human cancer cell lines. The results indicated that it possesses significant cytotoxic properties, particularly against non-small cell lung cancer and prostate cancer cells.
Pharmacokinetics and Drug-Like Properties
The pharmacokinetic profile of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one suggests favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
